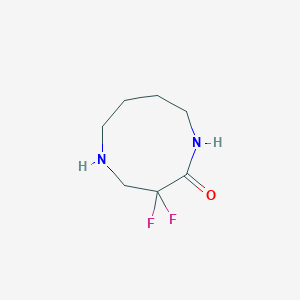

3,3-Difluoro-1,5-diazonan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

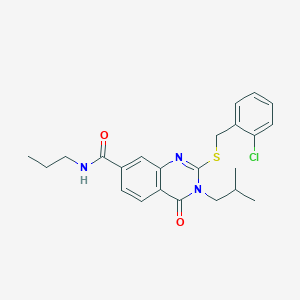

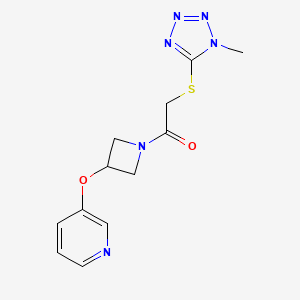

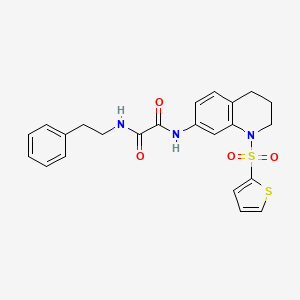

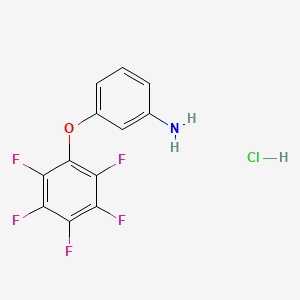

“3,3-Difluoro-1,5-diazonan-2-one” is a chemical compound with the molecular formula C7H12F2N2O . It has a molecular weight of 178.18 .

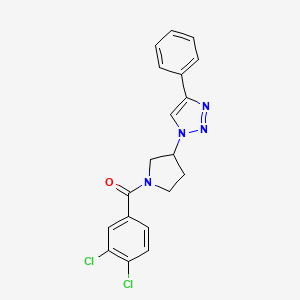

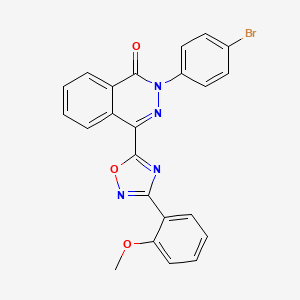

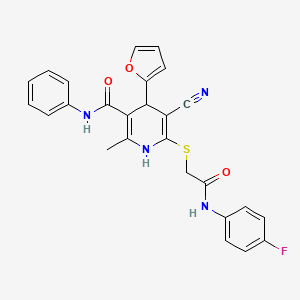

Molecular Structure Analysis

The InChI code for “3,3-Difluoro-1,5-diazonan-2-one” is 1S/C7H12F2N2O/c8-7(9)5-10-3-1-2-4-11-6(7)12/h10H,1-5H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

3,3-Difluoro-1,5-diazonan-2-one: is utilized in pharmaceutical research as a precursor for the synthesis of various fluorinated compounds . Fluorine atoms can significantly alter the biological activity of pharmaceuticals, making this compound valuable for developing new medications with enhanced efficacy and stability.

Organic Synthesis

In organic chemistry, 3,3-Difluoro-1,5-diazonan-2-one serves as a reagent for introducing fluorine atoms into organic molecules . The presence of fluorine can greatly influence the reactivity and physical properties of these molecules, which is crucial for creating substances with desired characteristics.

Material Science

This compound’s unique structure allows it to be used in material science for the development of fluorinated polymers and resins . These materials exhibit improved resistance to solvents, acids, and bases, and are used in a variety of applications, from coatings to advanced composites.

Agricultural Chemistry

3,3-Difluoro-1,5-diazonan-2-one: can be applied in the synthesis of agrochemicals . Fluorinated compounds often show increased biological activity and can lead to the development of more effective pesticides and herbicides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its fluorine content, 3,3-Difluoro-1,5-diazonan-2-one is a potential candidate for use in NMR spectroscopy as an NMR shift reagent . This application is particularly useful in the structural analysis of complex organic compounds.

Environmental Science

Research into the environmental impact of fluorinated compounds includes using 3,3-Difluoro-1,5-diazonan-2-one as a model compound to study degradation pathways and persistence in the environment . Understanding these factors is essential for assessing the ecological footprint of new fluorinated materials.

Eigenschaften

IUPAC Name |

3,3-difluoro-1,5-diazonan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N2O/c8-7(9)5-10-3-1-2-4-11-6(7)12/h10H,1-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZECWULONMODHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(CNC1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2925143.png)

![Benzo[d]thiazol-6-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2925155.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2925156.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one](/img/structure/B2925157.png)